molecular formula C8H8N2O2 B8470817 4,5-Bis(hydroxymethyl)picolinonitrile

4,5-Bis(hydroxymethyl)picolinonitrile

Cat. No.: B8470817
M. Wt: 164.16 g/mol
InChI Key: CKLXFPLTGMAFCA-UHFFFAOYSA-N
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Description

4,5-Bis(hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(hydroxymethyl)picolinonitrile typically involves the reaction of 2-cyanopyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(hydroxymethyl)picolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxymethyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4,5-bis(formyl)pyridine-2-carbonitrile or 4,5-bis(carboxy)pyridine-2-carbonitrile.

    Reduction: Formation of 4,5-bis(hydroxymethyl)pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(hydroxymethyl)picolinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanopyridine: A simpler derivative of pyridine with a nitrile group at the 4-position.

    4,5-Dimethylpyridine-2-carbonitrile: Similar structure but with methyl groups instead of hydroxymethyl groups.

Uniqueness

4,5-Bis(hydroxymethyl)picolinonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O2/c9-2-8-1-6(4-11)7(5-12)3-10-8/h1,3,11-12H,4-5H2

InChI Key

CKLXFPLTGMAFCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C#N)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of dimethyl 6-cyanopyridine-3,4-dicarboxylate (2.00 g, 9.08 mmol) [Hashimoto et al. (1997) Heterocycles 46, 581] in EtOH (50 mL) was added lithium borohydride (4.54 mL of a 2 M solution in THF, 9.08 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 3 h, and then cooled to 0° C. Saturated aqueous NaHCO3 (20 mL) was added slowly and the quenched mixture was extracted with EtOAc (9×100 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH-100:0 to 85:15, to give the title compound. MS: m/z=165 (M+1).
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